N,N-diethyl-2,3,4,5,6-pentafluorobenzamide
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Overview
Description
N,N-diethyl-2,3,4,5,6-pentafluorobenzamide is a fluorinated benzamide derivative. This compound is characterized by the presence of five fluorine atoms attached to the benzene ring and a diethylamide group. The molecular formula is C11H11F5NO, and it is known for its unique chemical properties due to the electron-withdrawing effects of the fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2,3,4,5,6-pentafluorobenzamide typically involves the reaction of 2,3,4,5,6-pentafluorobenzoyl chloride with diethylamine. The reaction is carried out in an inert solvent such as dichloromethane or tetrahydrofuran, under anhydrous conditions to prevent hydrolysis of the acyl chloride. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-2,3,4,5,6-pentafluorobenzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: The amide group can be oxidized to a nitro group using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products
Nucleophilic Substitution: Substituted benzamides with various functional groups replacing the fluorine atoms.
Reduction: Formation of N,N-diethyl-2,3,4,5,6-pentafluorobenzylamine.
Oxidation: Formation of N,N-diethyl-2,3,4,5,6-pentafluoronitrobenzamide.
Scientific Research Applications
N,N-diethyl-2,3,4,5,6-pentafluorobenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds. Its unique electronic properties make it valuable in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential as a bioactive molecule. The fluorine atoms can enhance the compound’s metabolic stability and bioavailability.
Medicine: Explored for its potential use in drug development. Fluorinated compounds often exhibit improved pharmacokinetic properties.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its chemical stability and resistance to degradation.
Mechanism of Action
The mechanism of action of N,N-diethyl-2,3,4,5,6-pentafluorobenzamide is influenced by its ability to interact with various molecular targets. The electron-withdrawing fluorine atoms can modulate the compound’s reactivity and binding affinity to biological targets. The diethylamide group can participate in hydrogen bonding and hydrophobic interactions, affecting the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
2,3,4,5,6-Pentafluorobenzamide: Lacks the diethylamide group, making it less hydrophobic and potentially less bioavailable.
N,N-Dimethyl-2,3,4,5,6-pentafluorobenzamide: Similar structure but with dimethyl groups instead of diethyl, which can affect its steric and electronic properties.
2,3,4,5,6-Pentafluorobenzoyl chloride: A precursor in the synthesis of N,N-diethyl-2,3,4,5,6-pentafluorobenzamide, more reactive due to the acyl chloride group.
Uniqueness
This compound stands out due to the combination of the electron-withdrawing fluorine atoms and the hydrophobic diethylamide group. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
CAS No. |
889-98-5 |
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Molecular Formula |
C11H10F5NO |
Molecular Weight |
267.19 g/mol |
IUPAC Name |
N,N-diethyl-2,3,4,5,6-pentafluorobenzamide |
InChI |
InChI=1S/C11H10F5NO/c1-3-17(4-2)11(18)5-6(12)8(14)10(16)9(15)7(5)13/h3-4H2,1-2H3 |
InChI Key |
UMIHHSHVBKDYOX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C(=C(C(=C1F)F)F)F)F |
Origin of Product |
United States |
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